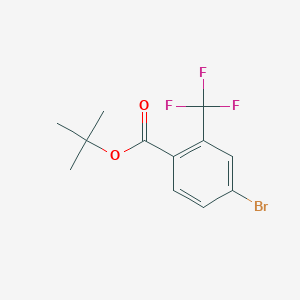
Tert-butyl 4-bromo-2-(trifluoromethyl)benzoate
概要
説明
Tert-butyl 4-bromo-2-(trifluoromethoxy)benzoate is a chemical compound with the CAS Number: 2379322-16-2 . It has a molecular weight of 341.12 . This compound is typically stored at temperatures between 2-8°C and is in liquid form .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents . For example, tris (dimethylamino)sulfonium trifluoromethoxide (TASOCF 3) was used as a trifluoromethoxylation reagent by Ritter’s group to achieve the direct trifluoromethoxylation of aryl stannanes and aryl boronic acids with equivalent silver .
Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl 4-bromo-2-(trifluoromethoxy)benzoate . The InChI code for this compound is 1S/C12H12BrF3O3/c1-11(2,3)19-10(17)8-5-4-7(13)6-9(8)18-12(14,15)16/h4-6H,1-3H3 .
Chemical Reactions Analysis
The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base . Broad scope and good functional group compatibility are demonstrated by application of the method to the late-stage trifluoromethoxylation of alkyl halides in complex small molecules .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 341.12 . It is typically stored at temperatures between 2-8°C and is in liquid form .
科学的研究の応用
Relay Propagation of Crowding
Tert-butyl 4-bromo-2-(trifluoromethyl)benzoate's derivative, the trifluoromethyl group, has been studied for its steric effects in organic reactions. For instance, it's known to propagate steric pressure in chemical reactions, which affects the selectivity and reactivity of compounds, especially in the context of metalation reactions. This understanding is crucial in designing compounds for specific chemical transformations, making the trifluoromethyl group a subject of interest in synthetic organic chemistry (Schlosser et al., 2006).
Hetero-Cope Rearrangement
The compound has been utilized in the synthesis of novel, highly water-soluble stable free radicals via the hetero-Cope rearrangement. This synthetic pathway offers a straightforward route to ortho-bromoaniline derivatives, which are key intermediates in the synthesis of various organic compounds, including those with potential applications in materials science and medicine (Marx & Rassat, 2002).
Synthesis of Functional Materials
Tert-butyl aryl sulfides, derived from this compound, serve as precursors in the synthesis of functional materials like benzo[1,2-d;4,5-d′]bis[1,3]dithioles. These materials have applications in creating fluorescent dyes, conjugated polymers, and stable trityl radicals. The synthesis of these materials has been optimized to be more environmentally friendly and efficient, showcasing the compound's relevance in advanced material synthesis (Kopp, Schiemann, & Fleck, 2020).
Synthesis of Organic Electronics
Derivatives of this compound are used as building blocks in the synthesis of molecular wires, crucial components in organic electronics. These molecules facilitate efficient charge transport and have applications in creating more efficient and miniaturized electronic devices (Stuhr-Hansen et al., 2005).
Synthesis of Photovoltaic Materials
The compound has been utilized in the synthesis of organofullerenes, which are used in photovoltaic devices. The different adducts of tert-butyl 4-C(61)-benzoate have been studied for their photovoltaic performance, contributing to the development of more efficient solar energy conversion materials (Liu et al., 2013).
作用機序
Target of Action
Tert-butyl 4-bromo-2-(trifluoromethyl)benzoate is a complex organic compound. Compounds with similar structures have been known to interact with various biological targets, such as receptors, enzymes, and ion channels .
Mode of Action
It is known that the compound can participate in various chemical reactions due to the presence of the bromo and trifluoromethyl groups . These groups can undergo reactions with other compounds, leading to changes in their structure and function .
Biochemical Pathways
It is known that the compound can be used in the synthesis of various biologically active compounds, such as antibiotics, hormones, and pesticides .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and boiling point, suggest that it may have certain bioavailability characteristics .
Safety and Hazards
The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . It is recommended to wear personal protective equipment/face protection, avoid getting the compound in eyes, on skin, or on clothing, use only under a chemical fume hood, avoid breathing dust, and do not ingest .
生化学分析
Biochemical Properties
Tert-butyl 4-bromo-2-(trifluoromethyl)benzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes involved in oxidative and nucleophilic substitution reactions. For instance, it can undergo free radical bromination, where the bromine atom participates in radical formation and subsequent reactions . Additionally, the trifluoromethyl group can influence the compound’s reactivity by stabilizing intermediates through electron-withdrawing effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the trifluoromethyl group can enhance the compound’s ability to modulate enzyme activity, leading to alterations in metabolic pathways . Furthermore, the bromine atom can facilitate interactions with cellular proteins, potentially affecting protein function and stability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as enzymes and proteins, altering their activity. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl group can stabilize reaction intermediates . These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biochemical properties . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function . At higher doses, the compound can become toxic, leading to adverse effects such as enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can participate in oxidative reactions, where the bromine atom is involved in radical formation and subsequent reactions . Additionally, the trifluoromethyl group can influence metabolic flux by stabilizing reaction intermediates and altering enzyme activity . These interactions can lead to changes in metabolite levels and overall metabolic function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, facilitating its distribution within different cellular compartments . Additionally, binding proteins can influence the compound’s localization and accumulation, affecting its biochemical activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, the presence of the trifluoromethyl group can enhance the compound’s ability to localize within certain organelles, influencing its interactions with biomolecules and overall biochemical activity .
特性
IUPAC Name |
tert-butyl 4-bromo-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF3O2/c1-11(2,3)18-10(17)8-5-4-7(13)6-9(8)12(14,15)16/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKYDABPVUYWKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


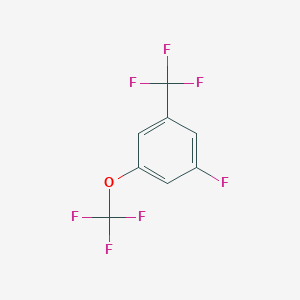
![1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene](/img/structure/B1402268.png)
![2-Chloro-1-[chloro(difluoro)-methoxy]-3-nitro-benzene](/img/structure/B1402271.png)
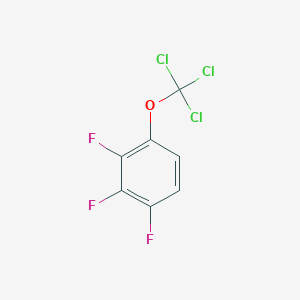
![5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1402276.png)
![6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1402277.png)


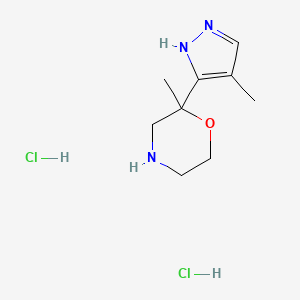
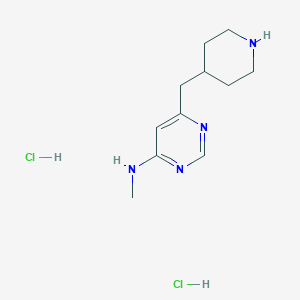
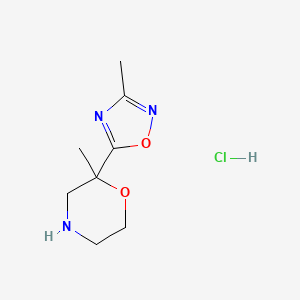
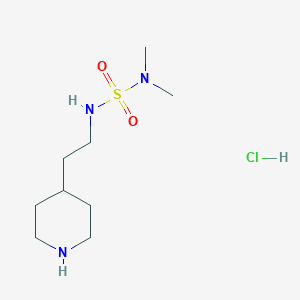
![Methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/structure/B1402287.png)
![Ethyl 3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B1402289.png)
